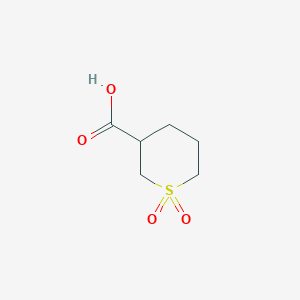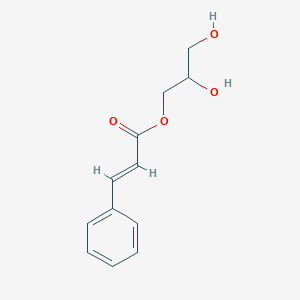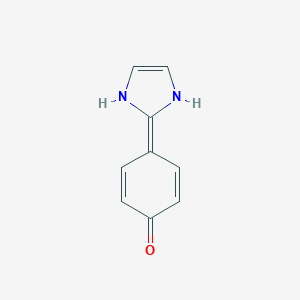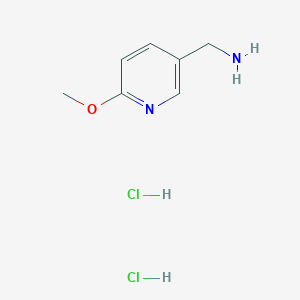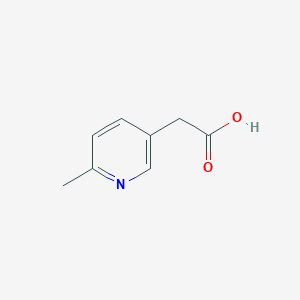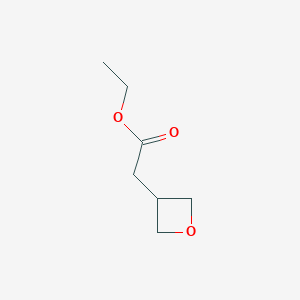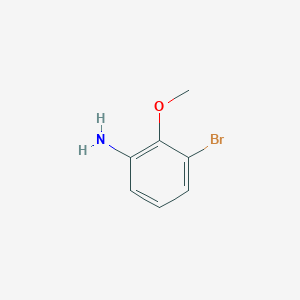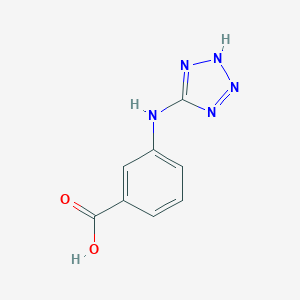
Dibenzyl 2-fluoromalonate
Overview
Description
Dibenzyl 2-fluoromalonate is an organic compound with the molecular formula C17H15FO4 It is a derivative of malonic acid, where two benzyl groups and one fluorine atom are attached to the central carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions: Dibenzyl 2-fluoromalonate can be synthesized through several methods. One common approach involves the selective direct fluorination of diethyl malonate, catalyzed by copper nitrate in a flow system . This method is efficient and reduces the environmental impact of the synthesis process. Another method involves the reaction of ethanol with hexafluoropropene (HFP) or halogen exchange (Halex) processes .
Industrial Production Methods: On an industrial scale, the production of this compound typically involves the use of fluorine gas for the selective conversion of a carbon-hydrogen bond to a carbon-fluorine bond . This method is preferred due to its cost-effectiveness and scalability.
Chemical Reactions Analysis
Types of Reactions: Dibenzyl 2-fluoromalonate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.
Alkylation and Michael Addition Reactions: It can undergo alkylation and Michael addition reactions, making it a versatile building block in organic synthesis.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydride (NaH) and alkyl halides.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Lithium aluminum hydride (LiAlH4) is a common reducing agent.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted malonates, while oxidation can produce carboxylic acids.
Scientific Research Applications
Dibenzyl 2-fluoromalonate has several applications in scientific research:
Mechanism of Action
The mechanism of action of dibenzyl 2-fluoromalonate involves its ability to participate in various chemical reactions due to the presence of the fluorine atom. The fluorine atom can influence the reactivity and stability of the compound, making it a valuable intermediate in organic synthesis . The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes.
Comparison with Similar Compounds
Diethyl 2-fluoromalonate: Similar in structure but with ethyl groups instead of benzyl groups.
Dimethyl 2-fluoromalonate: Contains methyl groups instead of benzyl groups.
Uniqueness: Dibenzyl 2-fluoromalonate is unique due to the presence of benzyl groups, which can influence its reactivity and the types of reactions it can undergo. The benzyl groups provide steric hindrance and can affect the compound’s behavior in different chemical environments .
Properties
IUPAC Name |
dibenzyl 2-fluoropropanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15FO4/c18-15(16(19)21-11-13-7-3-1-4-8-13)17(20)22-12-14-9-5-2-6-10-14/h1-10,15H,11-12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWNITJYYNOTRCY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)C(C(=O)OCC2=CC=CC=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15FO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


